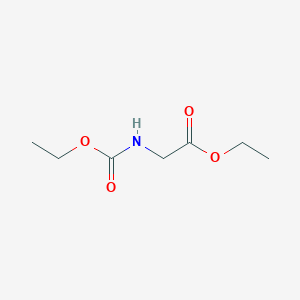

Ethyl (ethoxycarbonyl)methylcarbamate

Description

Ethyl (ethoxycarbonyl)methylcarbamate (CAS: 999-30-4; MFCD00087131) is a carbamate derivative characterized by two ethoxycarbonyl groups attached to a methylcarbamate backbone. Its molecular formula is C₇H₁₃NO₅, with a molecular weight of 191.18 g/mol . The compound is primarily used as an intermediate in organic synthesis, particularly for constructing heterocyclic frameworks such as triazoles and pyrimidines, which have applications in pharmaceuticals and agrochemicals . Spectral data (¹H-NMR, ¹³C-NMR, IR, MS) confirm its structure, with key signals corresponding to ethyl ester moieties and carbamate linkages .

Properties

IUPAC Name |

ethyl 2-(ethoxycarbonylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4/c1-3-11-6(9)5-8-7(10)12-4-2/h3-5H2,1-2H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORKAHUKYJCNDDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301045274 | |

| Record name | Ethyl [(ethoxycarbonyl)amino]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301045274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

999-30-4 | |

| Record name | NSC16588 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16588 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl [(ethoxycarbonyl)amino]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301045274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (ethoxycarbonyl)methylcarbamate can be synthesized through the reaction of glycine ethyl ester with ethyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the ester bond. The reaction conditions usually involve maintaining a temperature of around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

In industrial settings, the production of ethyl 2-(ethoxycarbonylamino)acetate often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Ethyl (ethoxycarbonyl)methylcarbamate undergoes various chemical reactions, including:

Hydrolysis: In the presence of acidic or basic conditions, it can hydrolyze to form glycine and ethanol.

Reduction: It can be reduced to form the corresponding amine.

Substitution: It can undergo nucleophilic substitution reactions to form different derivatives

Common Reagents and Conditions

Hydrolysis: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.

Reduction: Reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as amines or alcohols

Major Products Formed

Hydrolysis: Glycine and ethanol.

Reduction: Ethyl 2-aminoacetate.

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Pharmaceutical Applications

Historical Context

Ethyl carbamate was historically used as an antineoplastic agent and for other medicinal purposes until its carcinogenic properties were recognized. It was utilized in Japan for dissolving water-insoluble analgesics in medical injections from 1950 to 1975, with an estimated 100 million ampules administered during this period . However, due to its carcinogenicity, the use of ethyl carbamate in human medicine has been discontinued.

Veterinary Medicine

Despite its withdrawal from human medicine, ethyl carbamate is still employed as an anesthetic in laboratory animals. Its long duration of action makes it advantageous for various animal studies, with over 100 published studies annually utilizing this compound .

Analytical Applications

Detection in Fermented Foods

Ethyl carbamate is a significant concern in the food industry, particularly in fermented products like Baijiu (a traditional Chinese liquor). Recent research developed a sensitive enzyme-linked immunosorbent assay (ELISA) for detecting ethyl carbamate levels in Baijiu production materials. The method demonstrated high accuracy and sensitivity, with recovery rates between 86.0% and 105.5% . This advancement allows for better monitoring of ethyl carbamate contamination during fermentation processes.

| Parameter | Value |

|---|---|

| IC50 Value | 11.83 μg/kg |

| Recovery Rate Range | 86.0% - 105.5% |

| Coefficient of Variation | <10% |

Industrial Applications

Chemical Intermediate

Ethyl carbamate has been used as a chemical intermediate in the production of amino resins for textile treatments, particularly for creating "wash-and-wear" fabrics . These resins enhance fabric durability and resistance to wrinkling and acid souring.

Agricultural Use

In agriculture, ethyl carbamate serves as an intermediate in the synthesis of pesticides and other agrochemicals. Its role as a solvent or intermediary highlights its importance in chemical manufacturing processes .

Toxicological Studies

Research into the metabolism and disposition of ethyl carbamate has revealed significant insights into its toxicological profile. Studies indicate that at low doses, the compound is rapidly exhaled as CO2 by rodents; however, higher doses lead to saturation of metabolism . Understanding these metabolic pathways is crucial for assessing the risks associated with exposure to ethyl carbamate.

Case Studies

-

Carcinogenic Risk Assessment

A study reclassified ethyl carbamate as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC) based on evidence linking it to human carcinogenicity through consumption of contaminated alcoholic beverages . -

Immunoassay Development for Baijiu Production

The development of a rapid immunoassay for ethyl carbamate detection in Baijiu production represents a significant advancement in food safety monitoring. The correlation between immunoassay results and gas chromatography-mass spectrometry (GC-MS) confirmed the reliability of this new method .

Mechanism of Action

The mechanism of action of ethyl 2-(ethoxycarbonylamino)acetate involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its ester group can undergo hydrolysis, releasing glycine, which can then participate in biochemical pathways. The compound’s reactivity is influenced by the electron-withdrawing nature of the ester group, which stabilizes reaction intermediates .

Comparison with Similar Compounds

Ethyl Carbamate (Urethane; CAS: 51-79-6)

- Molecular Formula: C₃H₇NO₂

- Molecular Weight : 89.09 g/mol

- Key Differences: Structure: Lacks the ethoxycarbonyl group, containing only a single carbamate group. Toxicity: Classified as carcinogenic (IARC Group 2A) due to genotoxic effects, including chromosomal aberrations and tumorigenicity in rodents . Applications: Occurs as a fermentation by-product in alcoholic beverages and is regulated in foodstuffs (e.g., EU limits: 150–400 µg/kg) . Also used industrially as a solvent. Analysis: Detected via GC-MS or HPLC with LODs as low as 1 µg/L .

Methyl Carbamate (CAS: 598-55-0)

- Molecular Formula: C₂H₅NO₂

- Molecular Weight : 75.07 g/mol

- Key Differences: Structure: Simplest carbamate with a methyl group instead of ethyl. Toxicity: Exhibits carcinogenicity in rodents, though less studied than ethyl carbamate . Applications: Limited industrial use; primarily a research chemical.

Ethyl N-Methylcarbamate (CAS: 105-40-8)

Ethyl Methyl Carbonate (CAS: 623-53-0)

- Molecular Formula : C₄H₈O₃

- Molecular Weight : 104.10 g/mol

- Key Differences :

Comparative Data Table

Research Findings and Key Distinctions

Reactivity and Stability

Biological Activity

Ethyl (ethoxycarbonyl)methylcarbamate, a member of the carbamate family, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, structure-activity relationships, and relevant research findings.

Overview of this compound

This compound is characterized by the presence of both ethyl and ethoxycarbonyl groups attached to a methyl carbamate moiety. Its chemical structure allows for interactions that may influence various biological pathways.

1. Mutagenicity and Carcinogenicity Studies

Recent studies have indicated that ethyl carbamates, including this compound, exhibit low mutagenic and carcinogenic potential. In vitro tests using Salmonella typhimurium strains (TA97, TA98, TA102, TA1535, TA1537, and TA1538) showed no significant increase in revertant colonies upon exposure to various concentrations of the compound. This suggests a lack of mutagenic activity in both metabolic activation conditions and without it .

2. Antimicrobial Activity

Research has demonstrated that derivatives of ethyl carbamates possess significant antimicrobial properties. A study focusing on synthesized compounds related to this compound showed effective antibacterial activity against several pathogens, including Escherichia coli and Staphylococcus aureus. The results indicated that these compounds could serve as potential therapeutic agents against bacterial infections .

Structure-Activity Relationship (SAR)

The SAR analysis for ethyl carbamates reveals that structural modifications can significantly impact biological activity. The presence of specific substituents on the aromatic rings and variations in alkyl chain lengths have been correlated with enhanced potency against microbial strains. For instance, modifications leading to increased lipophilicity were associated with improved membrane permeability and bioavailability .

Case Studies

-

Immunoassay Development :

A rapid immunoassay was developed to detect this compound in fermented materials used in Baijiu production. This method showed high specificity with a limit of detection at 11.83 μg/kg and demonstrated good recovery rates between 86% to 105% across various samples . -

Therapeutic Applications :

The carbamate group has been highlighted for its role in drug design, particularly as a prodrug strategy to enhance the pharmacokinetic profiles of active compounds. Studies have shown that incorporating carbamate functionalities can improve the stability and efficacy of drugs targeting specific enzymes involved in metabolic pathways .

Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.